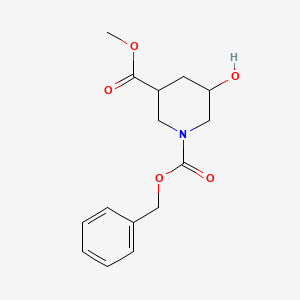

1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate

CAS No.: 1095010-45-9

Cat. No.: VC2819438

Molecular Formula: C15H19NO5

Molecular Weight: 293.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1095010-45-9 |

|---|---|

| Molecular Formula | C15H19NO5 |

| Molecular Weight | 293.31 g/mol |

| IUPAC Name | 1-O-benzyl 3-O-methyl 5-hydroxypiperidine-1,3-dicarboxylate |

| Standard InChI | InChI=1S/C15H19NO5/c1-20-14(18)12-7-13(17)9-16(8-12)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3 |

| Standard InChI Key | LOGZOMIRLZGSSW-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O |

| Canonical SMILES | COC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O |

Introduction

Chemical Structure and Properties

Structural Features

1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate possesses a complex structure with multiple functional groups attached to a piperidine ring. The key structural elements include:

-

A piperidine ring as the core scaffold

-

A benzyl carboxylate (Cbz) protecting group at the nitrogen (position 1)

-

A methyl ester group at position 3

-

A hydroxyl group at position 5

This particular arrangement of functional groups creates a molecule with multiple reactive sites and stereochemical considerations. The hydroxyl group at position 5 introduces a chiral center, potentially leading to stereoisomers with distinct properties. The relative configuration between the substituents at positions 3 and 5 (cis or trans) would significantly influence the compound's three-dimensional structure and reactivity.

Physical Properties

Based on analysis of related compounds such as 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate, the title compound likely exhibits the following physical properties:

| Property | Predicted Value | Basis |

|---|---|---|

| Molecular Weight | Approximately 307.34 g/mol | Calculated from molecular formula |

| Physical State | Solid at room temperature | Based on similar piperidine derivatives |

| Solubility | Sparingly soluble in water; Soluble in organic solvents | Based on functional groups present |

| Melting Point | Likely between 80-120°C | Estimated from similar compounds |

| Log P | Approximately 1.8-2.5 | Estimated based on structure |

| Hydrogen Bond Acceptors | 5 | From carbonyl and hydroxyl groups |

| Hydrogen Bond Donors | 1 | From hydroxyl group |

| Rotatable Bonds | Approximately 7 | Based on structural analysis |

The presence of the hydroxyl group likely increases the compound's hydrophilicity compared to similar compounds lacking this functionality, such as 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate .

Chemical Reactivity

The multiple functional groups present in 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate contribute to its diverse chemical reactivity:

-

The hydroxyl group at position 5 can participate in various transformations including oxidation, esterification, and etherification reactions.

-

The carboxylate groups can undergo hydrolysis, transesterification, or reduction.

-

The benzyl carbamate (Cbz) group at position 1 serves as a protecting group for the piperidine nitrogen and can be selectively removed under appropriate conditions.

These reactive sites make the compound versatile for further chemical modifications, potentially serving as an intermediate in the synthesis of more complex structures.

Synthetic Routes and Methods

From Pyridine Derivatives

One potential synthetic approach could involve modification of the method described for trans-3-methyl-5-benzylaminopiperidine . This route could utilize 3-methyl-5-hydroxypyridine as a starting material:

-

Protection of the hydroxyl group in 3-methyl-5-hydroxypyridine

-

Quaternization with benzyl halide to form a pyridinium salt

-

Catalytic hydrogenation to reduce the pyridine ring, forming the piperidine core

-

Installation of the carboxylate groups through appropriate reactions

-

Deprotection of the hydroxyl group

This approach would require careful control of reaction conditions to achieve the desired stereochemistry between the substituents at positions 3 and 5.

From Hydroxypiperidine Precursors

Another approach might involve starting with a suitable hydroxypiperidine derivative:

-

Protection of the piperidine nitrogen with a benzyl carboxylate group

-

Introduction of the methyl carboxylate functionality at position 3

-

Stereoselective hydroxylation at position 5 or modification of an existing functional group at this position

The sulfonylation and nucleophilic substitution methods mentioned in the preparation of trans-3-methyl-5-benzylaminopiperidine could potentially be adapted for this synthesis .

Stereochemical Considerations

The relative stereochemistry between the substituents at positions 3 and 5 represents an important consideration in the synthesis of this compound. The cis and trans isomers would exhibit different physical properties and potentially different biological activities.

Based on information about related compounds, stereoselective synthesis could be achieved through:

-

Controlled hydrogenation of appropriately substituted pyridine derivatives

-

Stereoselective introduction of the hydroxyl group at position 5

-

Resolution of racemic mixtures using chiral chromatography or crystallization techniques

Analytical Characterization

Spectroscopic Analysis

For proper characterization of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate, several spectroscopic techniques would be essential:

NMR Spectroscopy

Predicted key signals in the NMR spectra would include:

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic protons | 7.2-7.4 | Multiplet |

| Benzylic CH₂ | 5.0-5.2 | Singlet |

| H at C-5 (with OH) | 3.8-4.2 | Multiplet |

| OCH₃ | 3.6-3.7 | Singlet |

| Piperidine CH₂ | 1.5-3.5 | Complex multiplets |

| OH proton | 1.5-2.5 | Broad singlet |

¹³C NMR would show characteristic signals for the carbonyl carbons (170-175 ppm), aromatic carbons (125-140 ppm), the carbon bearing the hydroxyl group (65-75 ppm), and various aliphatic carbons.

Mass Spectrometry

Expected mass spectrometric fragmentation patterns would include loss of the benzyl group, methoxy group, and fragmentation of the piperidine ring. The molecular ion would correspond to the calculated molecular weight of approximately 307 g/mol.

Chromatographic Analysis

HPLC analysis would be critical for determining the purity of the compound and distinguishing between potential stereoisomers. Chiral chromatography could be employed to separate enantiomers if the compound is prepared as a racemic mixture.

| Hazard Type | Potential Classification |

|---|---|

| Skin Irritation | Potentially irritating |

| Eye Irritation | May cause serious eye irritation |

| Respiratory Effects | May cause respiratory irritation |

Appropriate safety precautions should be observed when handling this compound, including the use of personal protective equipment and proper ventilation.

Structure-Activity Relationships

Comparison with Related Compounds

Structural comparisons between the title compound and related piperidine derivatives can provide insights into structure-activity relationships:

These structural differences would likely result in variations in physicochemical properties, biological activities, and synthetic utility.

Stereochemical Aspects

The stereochemistry of the substituents at positions 3 and 5 is a critical determinant of the compound's three-dimensional structure and potential biological activity. The cis and trans isomers would orient these groups differently in space, affecting:

Detailed studies would be necessary to determine which stereoisomer might possess optimal properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume